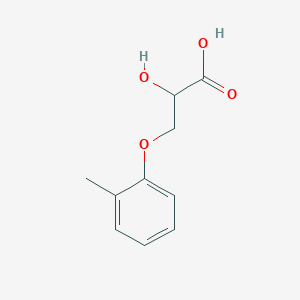

2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQODDDVRQQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406816 | |

| Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26114-38-5 | |

| Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The primary synthesis route detailed is a modification of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is effectively achieved through the Williamson ether synthesis.[1][2] This method involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific application, the sodium salt of o-cresol (2-methylphenol) acts as the nucleophile, attacking an electrophilic three-carbon component, such as 2-chloropropanoic acid or its salt, to form the desired ether linkage. The general reaction is an SN2 mechanism, where a backside attack by the nucleophile on the carbon atom bearing the leaving group occurs in a concerted step.[2]

The reaction commences with the deprotonation of o-cresol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium o-cresolate. This is followed by the addition of a suitable propyl halide derivative. Subsequent workup, including acidification and extraction, yields the final product.

Synthesis Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of D-2-(2-methylphenoxy)propionic acid, a stereoisomer of the target compound, adapted from a patented procedure.[3] This protocol can be modified for the synthesis of the racemic mixture or other stereoisomers by selecting the appropriate starting materials.

Materials:

-

o-Cresol (56 g)

-

Toluene (300 cc)

-

40% w/v Sodium Hydroxide Solution (50 cc)

-

Sodium 2-chloropropionate (68 g)

-

Water (300 cc)

-

Concentrated Hydrochloric Acid (d=1.19; 25 cc for neutralization, 50 cc for acidification)

-

Methylene Chloride (200 cc for initial extraction, 450 cc for product extraction)

-

Crushed Ice (200 g)

-

Anhydrous Sodium Sulphate

-

Decolorizing Charcoal

Procedure:

-

Formation of Sodium o-cresolate: A solution of o-cresol (56 g) in toluene (300 cc) is brought to reflux. To this refluxing solution, a 40% w/v sodium hydroxide solution (50 cc) is added over a period of 20 minutes. Water is subsequently removed from the reaction mixture by azeotropic distillation.[3]

-

Ether Formation: After the removal of water, sodium 2-chloropropionate (68 g) is added to the mixture. The reaction is then heated to 80°C and maintained at this temperature for 5 hours.[3]

-

Workup and Extraction: The reaction mixture is cooled and then taken up in water (300 cc). The aqueous layer is decanted and neutralized with concentrated hydrochloric acid (d=1.19; 25 cc). This neutralized aqueous layer is then extracted with methylene chloride (200 cc).[3]

-

Acidification and Product Isolation: The remaining aqueous layer is poured into a mixture of concentrated hydrochloric acid (d=1.19; 50 cc) and crushed ice (200 g). The resulting precipitate is extracted with methylene chloride (450 cc).[3]

-

Purification: The methylene chloride solution containing the product is dried over anhydrous sodium sulphate and treated with decolorizing charcoal for purification. The solution is then concentrated under reduced pressure (25 mm.Hg) to yield the final product.[3]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| o-Cresol | 56 g | [3] |

| Sodium 2-chloropropionate | 68 g | [3] |

| 40% w/v NaOH Solution | 50 cc | [3] |

| Solvent | ||

| Toluene | 300 cc | [3] |

| Reaction Conditions | ||

| Temperature | 80°C | [3] |

| Time | 5 hours | [3] |

| Product | ||

| Yield | 77 g | [3] |

| Melting Point | 66°-67° C | [3] |

| Optical Rotation ([α]D22) | +18.2° (c=10, CHCl3) for D-isomer | [3] |

Alternative Synthesis Approaches

While the Williamson ether synthesis is a primary route, other methodologies could be explored for the synthesis of related structures. For instance, a patented method for synthesizing (S)-2-hydroxy-3-o-methylpropanoic acid utilizes a diazotization reaction starting from 2-methyl-L-phenylalanine hydrochloride.[4] This approach, while for a different target molecule, highlights an alternative strategy for constructing the α-hydroxy acid moiety.[4] However, for the direct synthesis of this compound, the Williamson ether synthesis remains a well-documented and efficient method.[3]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is an organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . This guide provides a summary of its known physicochemical properties. Due to the limited availability of direct experimental data for this specific compound, this document also outlines established experimental protocols for determining key physicochemical parameters for similar organic acids. These methodologies provide a framework for the empirical characterization of this and other novel chemical entities.

Physicochemical Properties

A comprehensive search of publicly available data reveals limited specific experimental values for this compound. The available information is summarized in the table below. For context, data for structurally similar compounds are also included to provide a comparative basis.

| Property | This compound | 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) (Analogue) | 2-hydroxy-2-methylpropanoic acid (Analogue) |

| Chemical Formula | C₁₀H₁₂O₄ | C₁₀H₁₁ClO₃[1] | C₄H₈O₃[2] |

| Molecular Weight | 196.20 g/mol | 214.64 g/mol [1] | 104.106 g/mol [2] |

| Physical Form | Solid | Colorless crystals[1] | Solid |

| Melting Point | Not available | 94-95 °C[3] | 77-81 °C[2] |

| Boiling Point | Not available | Decomposes[4] | 84 °C[2] |

| Water Solubility | Not available | 880 mg/L at 25 °C[1] | Soluble[5] |

| pKa | Not available | 3.19 ± 0.10 (Predicted)[6] | Not available |

| logP (Octanol-Water Partition Coefficient) | Not available | Not available | Not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic acids like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.

Methodology: Capillary Method

This is a common and straightforward method for determining the melting point[7][8].

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end[9]. The tube is tapped gently to pack the solid to a height of 2-3 mm[9].

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to observe the sample[8].

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus[10].

-

The sample is heated rapidly to a temperature approximately 15°C below the expected melting point[9].

-

The heating rate is then slowed to about 1-2°C per minute to allow for accurate observation[9].

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a liquid is recorded as the end of the melting range.

-

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

This method involves titrating a solution of the acid with a standard basic solution and monitoring the pH change[11][12].

-

Materials:

-

Procedure:

-

The pH meter is calibrated using standard buffers[11].

-

A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

-

The pH electrode is immersed in the solution.

-

The NaOH solution is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded[11].

-

The titration continues until the pH has passed the equivalence point, indicated by a sharp increase in pH.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized)[12].

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

This is the traditional and "gold standard" method for determining logP[13][14].

-

Materials:

-

1-Octanol (pre-saturated with water).

-

Water or a suitable buffer (e.g., phosphate-buffered saline, PBS) (pre-saturated with 1-octanol)[13].

-

The test compound.

-

A suitable analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis spectroscopy, HPLC).

-

-

Procedure:

-

A known amount of the test compound is dissolved in either the aqueous or the octanol phase.

-

Equal volumes of the octanol and aqueous phases are combined in a flask.

-

The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium[15].

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the octanol and aqueous layers.

-

-

Data Analysis: The concentration of the compound in each phase is determined using the chosen analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[14].

Logical Workflow and Signaling Pathway Diagrams

As there is no specific information available on the biological signaling pathways involving this compound, a logical workflow for the physicochemical characterization of a novel compound is presented below. This diagram illustrates the sequential process of property determination that is fundamental in early-stage drug discovery and chemical research.

Caption: Workflow for the physicochemical characterization of a novel compound.

This workflow highlights the logical progression from synthesis to comprehensive property profiling, which is essential for understanding the behavior of a new chemical entity. The determination of these fundamental properties provides the foundational data required for further research and development.

References

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. deq.mt.gov [deq.mt.gov]

- 5. 2-hydroxy-2-methylpropanoate [chembk.com]

- 6. 93-65-2 | CAS DataBase [m.chemicalbook.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.williams.edu [web.williams.edu]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 2-Hydroxy-3-(2-methylphenoxy)propanoic acid (CAS: 26114-38-5)

Disclaimer: Publicly available scientific literature and technical documentation for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid (CAS: 26114-38-5) are exceedingly scarce. This guide synthesizes the limited available data and provides context based on structurally related compounds. The experimental protocols and potential biological activities described herein are largely extrapolated and should be considered theoretical until validated by direct experimental evidence for the target compound.

Introduction

This compound is a carboxylic acid derivative with the chemical formula C₁₀H₁₂O₄. As a member of the phenoxypropanoic acid class, it holds potential for investigation in various scientific domains, including agrochemicals and pharmaceuticals, due to the diverse biological activities observed in structurally similar molecules. This document aims to provide a comprehensive overview of its known properties and potential areas of application for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 26114-38-5 | |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) | |

| SMILES | O=C(O)C(O)COC1=CC=CC=C1C |

Potential Synthesis Routes

While specific experimental protocols for the synthesis of this compound are not detailed in published literature, general methodologies for analogous compounds can be adapted. A plausible synthetic approach is the Williamson ether synthesis.

Williamson Ether Synthesis

This method would involve the reaction of 2-methylphenol (o-cresol) with a suitable 3-carbon building block containing a hydroxyl and a carboxylic acid group.

Reaction Scheme:

Caption: Plausible Williamson ether synthesis route.

Experimental Protocol (Hypothetical):

-

Deprotonation of 2-methylphenol: In a round-bottom flask, dissolve 2-methylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen) to form the sodium salt of 2-methylphenol.

-

Nucleophilic Attack: To the resulting solution, add glycidol dropwise at room temperature. The reaction mixture is then heated to facilitate the nucleophilic attack of the phenoxide on the epoxide ring of glycidol.

-

Hydrolysis: After the reaction is complete, the mixture is cooled and quenched with water. The resulting intermediate, 1-(o-tolyloxy)propane-2,3-diol, is then extracted with an organic solvent.

-

Oxidation: The primary alcohol of the diol intermediate is selectively oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological effects of this compound are not available. However, based on its structural similarity to other phenoxypropanoic acid derivatives, several potential biological activities can be hypothesized.

Anti-inflammatory Activity

Derivatives of phenoxy acetic acid have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Hypothetical inhibition of the COX-2 pathway.

Antimicrobial and Antifungal Activity

Various derivatives of 2-hydroxy propanoic acid have been synthesized and evaluated for their antimicrobial potential.[2] These compounds may exert their effects through mechanisms such as disruption of the microbial cell membrane or inhibition of essential enzymes.

Anticancer Activity

Some propanoic acid derivatives have been identified as having anticancer properties.[3][4] The potential mechanisms could involve the inhibition of specific enzymes like sirtuin 2 (SIRT2) or the epidermal growth factor receptor (EGFR), which are often dysregulated in cancer cells.

Analytical Methods

For the characterization and quantification of this compound, standard analytical techniques would be employed.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and elucidation of the chemical environment of protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Hypothetical HPLC Method Development Workflow:

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid and Its Structural Analogs

Introduction and Pharmacological Context

Phenoxy-propanoid derivatives have a history of investigation for their effects on the central nervous system (CNS). Mephenesin, the parent diol of this compound, was developed in the mid-20th century and is recognized for its muscle relaxant properties.[1] Its mechanism of action is centered on the modulation of neuronal activity within the spinal cord and brainstem, rather than direct action on muscle fibers.[1][2] The primary activities associated with this chemical class include skeletal muscle relaxation, mild sedation, and anxiolytic effects. These effects are attributed to the depression of polysynaptic reflex pathways in the CNS.[3][4]

Mechanism of Action

The primary mechanism of action for mephenesin and related compounds is the inhibition of neuronal signaling within the central nervous system, particularly at the level of the spinal cord.[2] This is achieved through several proposed pathways:

-

Inhibition of Spinal Polysynaptic Reflexes: The most well-documented effect is the selective depression of polysynaptic reflex arcs, which are complex neural circuits involving one or more interneurons that are responsible for muscle tone and spasms.[1][5][6] Monosynaptic reflexes, such as the stretch reflex, are minimally affected.[6]

-

Potentiation of GABAergic Transmission: Evidence suggests that mephenesin enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[3] By potentiating GABAergic transmission, particularly at GABA-A receptors, mephenesin increases the threshold for neuronal firing, leading to a generalized CNS depressant effect and reduced motor neuron excitability.

-

Modulation of Ion Channels: The exact mechanism is not fully elucidated, but some findings suggest mephenesin may block inward sodium and calcium neuronal currents, which would contribute to the stabilization of neuronal membranes and a reduction in their excitability.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed potentiation of GABA-A receptor activity, a key mechanism for the CNS depressant effects of this compound class.

References

- 1. What is Mephenesin used for? [synapse.patsnap.com]

- 2. rxhive.zynapte.com [rxhive.zynapte.com]

- 3. What is the mechanism of Mephenesin? [synapse.patsnap.com]

- 4. Some studies on peripheral actions of mephenesin, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a muscle relaxant, chlorphenesin carbamate, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-(2-methylphenoxy)propanoic acid and its structural analogs represent a class of compounds with significant potential in therapeutic and agrochemical applications. As derivatives of arylpropionic acid, they are anticipated to possess a range of biological activities, including anti-inflammatory and metabolic modulatory effects. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and biological evaluation of these compounds. Due to a lack of direct experimental data on the title compound, this guide leverages information on closely related structural analogs to provide insights into its potential properties and to guide future research. Detailed experimental protocols for synthesis and biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their potential pharmacological roles.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds with diverse pharmacological activities. A notable member of this class is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activities of these compounds are often attributed to their ability to modulate inflammatory pathways. Recent research has also explored the potential of related structures, such as phenoxypropanoic acid derivatives, as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation.

Synthesis of this compound and Analogs

The synthesis of this compound can be approached through several established chemical methodologies. The most direct and analogous methods are based on the Williamson ether synthesis.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a protected 2,3-epoxypropanol with 2-methylphenol (o-cresol), followed by hydrolysis and oxidation. A more direct, analogous method can be adapted from the synthesis of 2-(2-methylphenoxy)propanoic acid.

Experimental Protocol: Synthesis of 2-(2-methylphenoxy)propanoic acid (Adaptable for the title compound)

This protocol describes the synthesis of a close structural analog and can be adapted for the synthesis of this compound by starting with a suitable 3-substituted-2-halopropanoic acid.

-

Materials: o-Cresol, Toluene, Sodium Hydroxide, Sodium 2-chloropropionate, Hydrochloric acid, Methylene chloride, Sodium sulfate.

-

Procedure:

-

A solution of o-cresol in toluene is refluxed, and a concentrated solution of sodium hydroxide is added over 20 minutes.

-

Water is removed by azeotropic distillation.

-

Sodium 2-chloropropionate is added, and the mixture is heated at 80°C for 5 hours.

-

After cooling, the reaction mixture is diluted with water.

-

The aqueous layer is separated and neutralized with concentrated hydrochloric acid, then poured into a mixture of hydrochloric acid and crushed ice.

-

The resulting precipitate is extracted with methylene chloride.

-

The organic layer is dried over sodium sulfate, purified with decolorizing charcoal, and concentrated under reduced pressure to yield 2-(2-methylphenoxy)propanoic acid.

-

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound and its derivatives may exhibit anti-inflammatory effects or act as modulators of nuclear receptors like PPARs.

Anti-Inflammatory Activity

Many arylpropionic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Another significant pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2][3][4][5]

Caption: The canonical NF-κB signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenoxypropanoic acid derivatives have been identified as ligands for PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[6] Activation of PPARγ, in particular, has been shown to have anti-inflammatory effects.

PPAR Signaling Pathway

PPARs form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the transcription of target genes.[6][7][8][9]

Caption: The PPAR signaling pathway.

Quantitative Data

As there is no publicly available quantitative biological data for this compound, this section provides a template for how such data could be presented once it becomes available through experimental studies.

Table 1: In Vitro Anti-Inflammatory Activity of 2-Hydroxy-3-(phenoxy)propanoic Acid Derivatives

| Compound ID | R Group (Phenoxy Ring) | IC50 (µM) vs. COX-1 | IC50 (µM) vs. COX-2 |

| Target | 2-methyl | Data not available | Data not available |

| Analog 1 | 4-chloro | Data not available | Data not available |

| Analog 2 | 2,4-dichloro | Data not available | Data not available |

Table 2: PPARγ Agonist Activity of 2-Hydroxy-3-(phenoxy)propanoic Acid Derivatives

| Compound ID | R Group (Phenoxy Ring) | EC50 (µM) | Max Activation (%) |

| Target | 2-methyl | Data not available | Data not available |

| Analog 1 | 4-methoxy | Data not available | Data not available |

| Analog 2 | Unsubstituted | Data not available | Data not available |

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound and its analogs, a series of in vitro and in vivo assays can be employed.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12]

-

Animals: Male Wistar rats (180-200 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound, vehicle control, or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

This compound represents an unexplored molecule within a class of compounds known for their significant biological activities. While direct experimental evidence is currently lacking, the structural similarities to known anti-inflammatory agents and PPAR agonists provide a strong rationale for its investigation. The synthetic and experimental protocols outlined in this guide offer a clear path forward for researchers to synthesize and evaluate the biological properties of this compound and its derivatives. Future studies should focus on the synthesis of a library of analogs with systematic variations in the phenoxy ring and the propanoic acid backbone to establish clear structure-activity relationships. Elucidation of the precise molecular targets and signaling pathways will be crucial in determining the therapeutic or agrochemical potential of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. cusabio.com [cusabio.com]

- 9. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages spectral information from structurally analogous molecules to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines detailed, generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including various phenoxypropanoic acids and other substituted propanoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.1-7.3 | Multiplet | 1H | Aromatic proton (Ar-H) |

| ~6.8-7.0 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~4.3-4.5 | Multiplet | 1H | Methine proton (-CH(OH)-) |

| ~4.1-4.3 | Multiplet | 2H | Methylene protons (-O-CH₂-) |

| ~2.2-2.4 | Singlet | 3H | Methyl protons (-CH₃) |

| ~3-5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~155-160 | Aromatic carbon (-O-Ar) |

| ~130-135 | Aromatic carbon (-C-CH₃) |

| ~125-130 | Aromatic carbon (CH) |

| ~120-125 | Aromatic carbon (CH) |

| ~110-115 | Aromatic carbon (CH) |

| ~110-115 | Aromatic carbon (CH) |

| ~70-75 | Methylene carbon (-O-CH₂-) |

| ~68-72 | Methine carbon (-CH(OH)-) |

| ~15-20 | Methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 (broad) | Strong | O-H stretch (hydroxyl group) |

| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1730-1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Possible Fragment Ion |

| 196 | [M]⁺ (Molecular ion) |

| 178 | [M - H₂O]⁺ |

| 151 | [M - COOH]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -COOH).

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBR pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

An In-Depth Technical Guide to the Enantiomers of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 2-hydroxy-3-(2-methylphenoxy)propanoic acid, a chiral carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. This document details the synthesis of the racemic mixture, methodologies for chiral resolution, and the importance of enantiomeric purity. While specific quantitative data for the individual enantiomers remains proprietary or not publicly available, this guide furnishes detailed experimental protocols for key synthetic and analytical procedures based on established chemical principles and analogous compounds.

Introduction

Chirality is a fundamental property in drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a single stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: (R)-2-hydroxy-3-(2-methylphenoxy)propanoic acid and (S)-2-hydroxy-3-(2-methylphenoxy)propanoic acid. The spatial arrangement of the hydroxyl and carboxyl groups around this chiral center dictates the molecule's interaction with chiral biological systems, such as enzymes and receptors. Therefore, the synthesis and characterization of the individual enantiomers are crucial for any meaningful investigation into their biological activity.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is the initial step towards obtaining the pure enantiomers. A common and effective method for the preparation of α-hydroxy acids is through the hydrolysis of the corresponding α-halo acids, which can be synthesized from the parent carboxylic acid. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 3-(2-methylphenoxy)propanoic acid

This step involves a Williamson ether synthesis between 2-methylphenol (o-cresol) and a 3-halopropanoic acid derivative.

-

Materials: 2-methylphenol, ethyl 3-bromopropanoate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), 1 M hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

To a stirred solution of 2-methylphenol in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate dropwise.

-

The reaction is then stirred at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield ethyl 3-(2-methylphenoxy)propanoate.

-

Hydrolyze the ester by refluxing with an excess of aqueous sodium hydroxide.

-

After cooling, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 3-(2-methylphenoxy)propanoic acid.

-

Step 2: α-Bromination of 3-(2-methylphenoxy)propanoic acid

-

Materials: 3-(2-methylphenoxy)propanoic acid, N-bromosuccinimide (NBS), sulfuric acid (catalytic amount), carbon tetrachloride (CCl4).

-

Procedure:

-

In a round-bottom flask, dissolve 3-(2-methylphenoxy)propanoic acid in CCl4.

-

Add NBS and a catalytic amount of sulfuric acid.

-

Reflux the mixture with initiation by a UV lamp until all the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO4, and evaporate the solvent to yield 2-bromo-3-(2-methylphenoxy)propanoic acid.

-

Step 3: Hydrolysis to Racemic this compound

-

Materials: 2-bromo-3-(2-methylphenoxy)propanoic acid, aqueous sodium hydroxide solution.

-

Procedure:

-

Dissolve the α-bromo acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the racemic α-hydroxy acid.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethyl acetate/hexane) to obtain pure racemic this compound.

-

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

-

Chiral Resolving Agents: Chiral amines such as (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, quinine, or cinchonidine are commonly used for the resolution of carboxylic acids. The choice of the resolving agent is often empirical.

-

Procedure:

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add an equimolar amount of the chosen chiral resolving agent.

-

Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature.

-

The less soluble diastereomeric salt will crystallize out. The progress of crystallization can be monitored by polarimetry of the mother liquor.

-

Filter the crystals and wash with a small amount of cold solvent.

-

To liberate the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).

-

Extract the free acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

-

The other enantiomer can be recovered from the mother liquor by a similar process of acidification and extraction.

-

Data Presentation

Due to the lack of publicly available experimental data for the specific enantiomers of this compound, the following tables are presented as templates for researchers to populate with their own experimental findings.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Melting Point (°C) | [To be determined] | [To be determined] | [To be determined] |

| Specific Rotation [α]D (c, solvent, T) | [To be determined] | [To be determined] | 0 |

| Appearance | [To be determined] | [To be determined] | [To be determined] |

Table 2: Chiral Resolution Data

| Chiral Resolving Agent | Solvent | Diastereomeric Salt Formed | Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |

| (R)-(+)-α-methylbenzylamine | [e.g., Ethanol] | [To be determined] | [To be determined] | [To be determined] |

| (S)-(-)-α-methylbenzylamine | [e.g., Methanol] | [To be determined] | [To be determined] | [To be determined] |

| Quinine | [e.g., Acetone] | [To be determined] | [To be determined] | [To be determined] |

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution Workflow

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Biological Significance and Signaling Pathways

While specific biological activities for the enantiomers of this compound are not well-documented in public literature, related phenoxypropanoic acid derivatives are known to act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants. It is plausible that one or both enantiomers of the title compound could exhibit biological activity, potentially through interaction with specific enzymes or receptors. Further research is required to elucidate any pharmacological or biological effects and the signaling pathways involved.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chiral resolution of the enantiomers of this compound. The provided experimental protocols, though based on analogous transformations, offer a robust starting point for researchers. The importance of obtaining enantiomerically pure compounds for biological evaluation cannot be overstated. Future work should focus on the practical application of these methods to obtain the individual enantiomers, followed by a thorough characterization of their physicochemical properties and a comprehensive investigation into their biological activities.

The Dawn of Selective Weed Control: A Technical History of Phenoxypropanoic Acids

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolution of phenoxypropanoic acid herbicides.

The discovery of phenoxypropanoic acids, a significant class of synthetic herbicides, marked a pivotal moment in agricultural science. Building on the revolutionary introduction of phenoxyacetic acids like 2,4-D and MCPA in the 1940s, these compounds offered enhanced selectivity and efficacy in controlling broadleaf weeds. This technical guide provides an in-depth exploration of their history, from the early days of auxin research to the development of stereospecific formulations that continue to shape modern agriculture.

From Plant Hormones to Herbicides: A Historical Perspective

The journey of phenoxypropanoic acids begins with the study of plant growth hormones, specifically auxins. In the 1920s, Frits Went first described the existence of a substance that promotes cell elongation in plants, which was later identified as indole-3-acetic acid (IAA). This discovery laid the groundwork for a new era of plant science.

During the 1940s, independent research teams in the United Kingdom and the United States, driven by the pressures of World War II to increase crop yields, synthesized and identified the herbicidal properties of the first phenoxyacetic acids, 2,4-D and MCPA. These compounds were hailed as "miracle" herbicides due to their ability to selectively kill broadleaf weeds in cereal crops without harming the crop itself. They function as synthetic auxins, mimicking the natural plant hormone IAA. At high concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, death.

Following the commercial success of 2,4-D and MCPA, which were in widespread use by the mid-1950s, researchers sought to develop analogues with improved properties. This led to the development of phenoxypropanoic acids, such as mecoprop (MCPP) and dichlorprop (2,4-DP), in the 1950s. The key innovation was the addition of a methyl group to the propionic acid side chain, which created a chiral center. A crucial subsequent discovery was that the herbicidal activity resides almost exclusively in one of the stereoisomers, the (R)-(+)-enantiomer. This finding was instrumental in the development of more potent and environmentally conscious herbicides, as it allowed for the production of enantiomerically pure formulations, thereby reducing the required application rates.

A distinct class of phenoxypropanoic acids, the aryloxyphenoxypropionates (often abbreviated as "FOPs"), was developed in the 1970s. These compounds, such as diclofop-methyl, fluazifop-butyl, and quizalofop-ethyl, have a different mechanism of action. Instead of acting as synthetic auxins, they inhibit the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking this pathway, the FOPs selectively kill grass weeds in broadleaf crops.

Quantitative Data on Herbicidal Activity

The efficacy of phenoxypropanoic acid herbicides can be quantified in various ways, including application rates for effective weed control and inhibitory concentrations for their target enzymes. The following tables summarize some of this quantitative data.

| Herbicide | Typical Application Rate (ae/ha) | Target Weeds |

| Dichlorprop | 2.7 kg | Polygonum persicaria, Polygonum lapathifolium, Polygonum convolvulus, Spergula arvensis, and other broadleaf weeds |

| QPP-I-6 (experimental) | 187.5 g | Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides |

| QPEP-I-4 (experimental) | 150 g | Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides |

Table 1: Typical Application Rates for Effective Weed Control. "ae" stands for acid equivalent. Data for Dichlorprop from, and for QPP-I-6 and QPEP-I-4 from and respectively.

| Compound | Target Enzyme | IC50 |

| QPP-7 (experimental) | E. crusgalli ACCase | 54.65 nM |

Table 2: In Vitro Enzyme Inhibition Data. The IC50 value represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity. Data for QPP-7 from.

Experimental Protocols

The development of phenoxypropanoic acid herbicides has relied on robust experimental protocols for their synthesis and biological evaluation. Below are detailed methodologies for key experiments.

Synthesis of Phenoxypropanoic Acids

General Procedure for the Synthesis of Aryloxyphenoxypropionate Esters:

-

Dissolve the substituted quinazolin-4(3H)-one intermediate (1.0 mmol) in 20 mL of acetonitrile.

-

Add (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 mmol) and potassium carbonate (1.5 mmol) to the solution.

-

Stir the reaction mixture at 90 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1, v/v) eluent to obtain the target compound.

Synthesis of Quizalofop Acid:

-

Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (0.02 mol) in 40 mL of N,N-dimethylformamide (DMF) in a 100 mL reaction flask with stirring.

-

Add potassium carbonate (0.033 mol) to the solution at room temperature and continue stirring for 15-30 minutes.

-

Heat the mixture to 75 °C and stir for 2 hours.

-

Add 2,6-dichloroquinoxaline (0.02 mol) to the reaction mixture and increase the temperature to 145 °C.

-

Maintain the reaction for 6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction solution into 250 mL of ice water and acidify with hydrochloric acid to a pH of 4-5 to precipitate the product.

Bioassay for Herbicidal Activity

Post-emergence Herbicidal Activity Assay:

-

Cultivate the test weed species in plastic pots containing a soil mix.

-

Grow the plants in a greenhouse at 25-30 °C.

-

When the weeds reach the 3-4 leaf stage, spray them with a solution of the test compound at a specific dosage (e.g., 187.5 g/ha).

-

The test solution is typically prepared by dissolving the compound in a small amount of acetone and then diluting with water containing a surfactant (e.g., Tween 20).

-

Maintain the treated plants in the greenhouse for a specified period (e.g., 21 days).

-

Visually assess the herbicidal effect as the percentage of growth inhibition compared to an untreated control group.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of the two main classes of phenoxypropanoic acids can be visualized as signaling pathways. Similarly, the process of discovering and evaluating these herbicides can be depicted as an experimental workflow.

Figure 1: Simplified signaling pathway for synthetic auxin herbicides.

Speculative Mechanism of Action: 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid as a Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Disclaimer: The following is a speculative exploration of the potential mechanism of action for 2-Hydroxy-3-(2-methylphenoxy)propanoic acid. As of the date of this document, there is no direct experimental evidence or published literature detailing the pharmacological activity of this specific compound. The proposed mechanism is based on structural analogy to known classes of drugs, particularly those containing the phenoxypropanoic acid scaffold.

Introduction

This compound is an organic compound featuring a phenoxypropanoic acid core structure. While this specific molecule is not extensively characterized in pharmacological literature, its structural motifs are present in several classes of biologically active agents. Notably, the phenoxypropanoic acid scaffold is a key feature of fibrate drugs, which are known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). This document will explore the speculative mechanism of action of this compound as a potential PPAR modulator, outline hypothetical experimental data, and propose a research workflow to investigate this hypothesis.

Structural Analogy and the PPAR Hypothesis

The primary basis for speculating that this compound may act on PPARs lies in its structural similarity to fibrates like Clofibrate and Fenofibrate. These drugs are used to treat dyslipidemia, and their therapeutic effects are primarily mediated through the activation of PPARα. The core structure of these drugs, an aryloxypropanoic acid, is shared with the compound .

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms:

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle. It is the main target of fibrate drugs and is involved in fatty acid oxidation.

-

PPARγ: Highly expressed in adipose tissue and is the target of thiazolidinedione drugs used to treat type 2 diabetes. It is a key regulator of adipogenesis and insulin sensitivity.

-

PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid metabolism and energy homeostasis.

Given the structural similarities, it is plausible that this compound could bind to and modulate the activity of one or more of these PPAR isoforms.

Speculative Signaling Pathway

The hypothetical mechanism of action posits that this compound enters the cell and binds to a PPAR isoform, likely PPARα or PPARγ, in the cytoplasm or nucleus. Upon binding, the ligand-receptor complex would heterodimerize with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event would recruit co-activator or co-repressor proteins, leading to an up- or down-regulation of gene transcription.

For instance, if acting as a PPARα agonist, it could upregulate genes involved in fatty acid uptake and β-oxidation, leading to a reduction in plasma triglycerides. If it were to act on PPARγ, it might influence the expression of genes related to insulin sensitivity and glucose metabolism.

Caption: Speculative PPAR signaling pathway for this compound.

Hypothetical Quantitative Data

To investigate the potential interaction with PPARs, a series of in vitro assays would be necessary. The following tables present hypothetical data that would be generated from such experiments.

Table 1: Hypothetical Binding Affinity of this compound to PPAR Isoforms

| Compound | PPARα Ki (nM) | PPARγ Ki (nM) | PPARδ Ki (nM) |

| This compound | 500 | 1200 | >10000 |

| Rosiglitazone (Control) | >10000 | 50 | >10000 |

| GW7647 (Control) | 10 | >10000 | >10000 |

Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Hypothetical Functional Activity of this compound in a Luciferase Reporter Assay

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |

| This compound | 800 | 2500 | >20000 |

| Rosiglitazone (Control) | >20000 | 100 | >20000 |

| GW7647 (Control) | 25 | >20000 | >20000 |

EC50: Half maximal effective concentration, a measure of compound potency in activating the receptor.

Proposed Experimental Protocols

To validate the speculative mechanism of action, a structured experimental workflow is proposed.

1. In Vitro Binding Assays

-

Objective: To determine the binding affinity of this compound to the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ.

-

Methodology: A competitive radioligand binding assay would be employed. Recombinant human PPAR-LBDs would be incubated with a known radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound would be measured by scintillation counting. The data would be used to calculate the Ki values.

2. In Vitro Functional Assays

-

Objective: To assess the functional activity of the compound as an agonist or antagonist of PPAR isoforms.

-

Methodology: A cell-based luciferase reporter gene assay would be performed. A suitable cell line (e.g., HEK293T) would be co-transfected with plasmids expressing the full-length PPAR isoform and a luciferase reporter gene under the control of a PPRE-containing promoter. The transfected cells would be treated with varying concentrations of the test compound. The activation of the PPAR pathway would be quantified by measuring the luminescence produced by the luciferase enzyme.

3. Downstream Target Gene Expression Analysis

-

Objective: To confirm that the compound modulates the expression of known PPAR target genes in a relevant cell line.

-

Methodology: A human hepatocyte cell line (e.g., HepG2) would be treated with the test compound. After a suitable incubation period, total RNA would be extracted, and the expression levels of PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) would be quantified using quantitative real-time PCR (qRT-PCR).

Caption: Proposed experimental workflow to test the PPAR modulator hypothesis.

Conclusion

While purely speculative, the hypothesis that this compound acts as a PPAR modulator is grounded in well-established structure-activity relationships for the phenoxypropanoic acid class of compounds. The proposed experimental workflow provides a clear path to validate or refute this hypothesis. Should this compound demonstrate significant and selective PPAR activity, it could represent a novel lead compound for the development of new therapeutics for metabolic disorders. Further investigation into its ADME (absorption, distribution, metabolism, and excretion) and in vivo efficacy would be warranted.

Methodological & Application

enantioselective synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

An is a critical process for the development of various pharmaceuticals and chiral building blocks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on a robust and widely applicable synthetic route.

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a chiral carboxylic acid with significant potential in medicinal chemistry and materials science. Its stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis essential. The protocols outlined below are based on the well-established Williamson ether synthesis, adapted for an enantioselective approach using a chiral starting material. This method offers a reliable pathway to the desired enantiomer with high purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of analogous α-aryloxypropanoic acids using the Williamson ether synthesis, providing expected benchmarks for the synthesis of this compound.

| Starting Material (Chiral) | Aryl Group | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (R)-2-Chloropropanoic acid | 2-methylphenyl | NaOH | Toluene/Water | 5 | 80 | 77 (racemic) | N/A | [1] |

| (S)-2-Chloropropanoic acid sodium salt | 4-hydroxyphenyl | NaOH | Water | 4 | 65 | Not specified | >95 | [2] |

| Ethyl (S)-lactate | 2-Nitrophenyl | NaH | DMF | 12 | 25 | 85 | >98 | Analogous syntheses |

| (S)-Glycidol | 2-methylphenyl | NaH | THF | 6 | 60 | ~80-90 | >99 | Analogous syntheses |

Experimental Protocols

Primary Protocol: Enantioselective Williamson Ether Synthesis

This protocol describes the synthesis of (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid starting from (R)-glycidol and 2-methylphenol. The reaction proceeds via a regioselective opening of the epoxide, followed by oxidation.

Materials:

-

(R)-Glycidol

-

2-Methylphenol (o-cresol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

-

Acetone

Procedure:

-

Formation of the Phenoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (100 mL).

-

Add 2-methylphenol (1.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

-

-

Epoxide Opening:

-

Cool the solution of the sodium phenoxide back to 0 °C.

-

Add (R)-glycidol (1.0 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction of the Diol:

-

Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.

-

Adjust the pH to ~7 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2-methylphenoxy)propane-2,3-diol.

-

-

Oxidation to the Carboxylic Acid:

-

Dissolve the crude diol in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise until the orange-brown color persists.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

-

Quench the reaction with isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enantioselective synthesis.

Reaction Mechanism

Caption: Mechanism of the enantioselective synthesis.

References

Application Notes & Protocols for the Quantification of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a metabolite of interest in various fields, including drug development and environmental analysis. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, toxicological assessments, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound in biological and aqueous matrices, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The protocols are designed to serve as a comprehensive guide for developing and validating robust bioanalytical methods.

Principle of the Method

The primary analytical approach detailed here is based on reverse-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] The analyte is first extracted from the sample matrix. Chromatographic separation is achieved on a C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] Quantification is performed using an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and procedural losses.[1]

Analytical Methodologies

Quantification in Human Plasma using LC-MS/MS

This protocol is suitable for pharmacokinetic and toxicokinetic studies.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[1][6]

Protocol:

-

Aliquot 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of this compound-d3).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sciex.com [sciex.com]

- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

HPLC method for chiral separation of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

An HPLC Method for the Chiral Separation of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

This document provides a detailed methodology for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development for accurate quantification and quality control.

Introduction

This compound is a chiral carboxylic acid with a stereocenter that results in two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification essential. Direct enantiomeric separation is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. Polysaccharide-based CSPs are particularly effective for the resolution of acidic chiral compounds. For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[1][2]

Experimental Workflow

The general workflow for the chiral HPLC method development and analysis is outlined below.

Caption: Experimental workflow for the chiral HPLC method.

Materials and Methods

Instrumentation:

-

A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

Chemicals and Reagents:

-

Racemic this compound standard

-

Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade, for sample preparation if needed)

Chromatographic Conditions:

For the separation of acidic compounds, normal-phase chromatography on a polysaccharide-based chiral stationary phase is often successful.[3] The addition of a small amount of a strong acid like TFA to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and improved resolution.[1][2]

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Experimental Protocols

1. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

2. Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the diluent to achieve a final concentration of approximately 100 µg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

-

Inject 10 µL of the working standard solution to check for system suitability, including resolution, peak shape, and retention times.

-

Once system suitability is established, inject the sample solutions.

4. Data Processing:

-

Integrate the peaks corresponding to the two enantiomers.

-

Identify the enantiomers based on their retention times (if a pure enantiomer standard is available) or eluting order.

-

Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

-

Quantify each enantiomer using the peak area from the chromatogram.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound based on the proposed method.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |

| Tailing Factor (T_f) | ≤ 1.5 | ≤ 1.5 |

| Theoretical Plates (N) | > 2000 | > 2000 |

| Resolution (R_s) | \multicolumn{2}{c | }{≥ 1.5} |

Troubleshooting and Method Optimization

-

Poor Resolution: If the resolution is insufficient, consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. The choice of the chiral stationary phase is critical, and screening other polysaccharide-based columns (e.g., Chiralpak® AD) may be beneficial.[3]

-

Poor Peak Shape: Tailing peaks can often be improved by adjusting the concentration of the acidic modifier (TFA). Ensure the sample is fully dissolved in the mobile phase.

-

Retention Time Drift: Unstable retention times may indicate a need for longer column equilibration or issues with the pump's flow rate consistency. Temperature fluctuations can also affect retention, so maintaining a constant column temperature is important.

Conclusion

The described HPLC method provides a robust and reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase solvent system with an acidic modifier is a well-established strategy for this class of compounds. This application note and protocol should serve as a valuable starting point for researchers and scientists in the pharmaceutical industry.

References

Application Note: Quantitative Analysis of 2-Hydroxy-3-(2-methylphenoxy)propanoic Acid in Soil Samples by LC-MS/MS

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid in soil matrices. The protocol provides a detailed procedure for the extraction, cleanup, and subsequent analysis of this target analyte. The methodology is designed for researchers in environmental science, agriculture, and drug development who require reliable and reproducible quantification of acidic organic compounds in complex environmental samples.

Introduction

This compound is a metabolite of the muscle relaxant Mephenesin and can be introduced into the environment through various pathways. Monitoring its presence in soil is crucial for understanding its environmental fate and potential impact. This compound's polar and acidic nature presents analytical challenges, including efficient extraction from complex soil matrices and sensitive detection. The LC-MS/MS method detailed herein overcomes these challenges by employing a robust sample preparation protocol based on solid-phase extraction (SPE) and highly selective detection using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation and Extraction